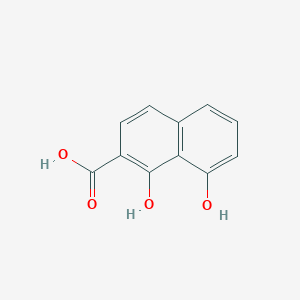

1,8-Dihydroxynaphthalene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,8-Dihydroxynaphthalene-2-carboxylic acid is a chemical compound with the CAS Number: 856074-98-1 . It has a molecular weight of 204.18 and is typically in the form of a powder . The IUPAC name for this compound is 1,8-dihydroxy-2-naphthoic acid .

Molecular Structure Analysis

The InChI code for 1,8-Dihydroxynaphthalene-2-carboxylic acid is 1S/C11H8O4/c12-8-3-1-2-6-4-5-7 (11 (14)15)10 (13)9 (6)8/h1-5,12-13H, (H,14,15) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

1,8-Dihydroxynaphthalene-2-carboxylic acid is a powder with a melting point of 170-172°C . It is stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Enantioselective Sensing and Fluorescence Assays

1,8-Dihydroxynaphthalene-2-carboxylic acid is utilized in enantioselective sensing of chiral carboxylic acids. A chiral 1,8-diacridylnaphthalene-derived fluorosensor, which is based on this compound, has shown effectiveness in sensing a variety of chiral carboxylic acids, including amino acids and arylalkanoic acids, with high enantioselectivities (Mei & Wolf, 2004), (Wolf, Liu, & Reinhardt, 2006).

Role in Metabolic Pathways of Pseudomonads

In the metabolic pathways of pseudomonads, 1,8-dihydroxynaphthalene-2-carboxylic acid is involved in the oxidation of 1,2-dihydroxynaphthalene to 2-hydroxychromene-2-carboxylic acid, playing a pivotal role in these bacteria's ability to metabolize naphthalene (Barnsley, 1976).

Fungal Melanin Biosynthesis and Virulence

This compound contributes significantly to the biosynthesis of fungal melanin. In Wangiella dermatitidis, an agent of phaeohyphomycosis in humans, 1,8-Dihydroxynaphthalene is polymerized to melanin in the cell walls, impacting the virulence of this fungus (Feng et al., 2001).

Analytical and Spectrophotometric Applications

It is used in the analytical domain, particularly in spectrophotometric determinations. Arsenazo III, a derivative of 1,8-dihydroxynaphthalene-2-carboxylic acid, is employed for the photometric determination of elements like thorium and uranium (Savvin, 1961).

Template-Directed Photochemical Reactions

1,8-Dihydroxynaphthalene is used as a covalent template in selective photochemical homo- and heterodimerization of cinnamic acid derivatives. This method leads to the production of symmetrical and unsymmetrical β-truxinic acids (Yagci, Zorlu, & Türkmen, 2021).

NMR Spectral Analysis

It's instrumental in NMR spectral analysis, providing valuable insights into the properties of various naphthalene derivatives. 1,8-Dihydroxynaphthalene and its derivatives are studied for their influence on the physical and chemical properties due to peri-interactions in the naphthalene skeleton (Peterson et al., 2016).

Supramolecular Organization and Solid-State Reactions

The compound plays a role in the supramolecular organization of unsaturated dicarboxylic acids. It's been used to create paracyclophane and pyridinophane architectures with superimposed pi-systems, facilitating stereoselective solid-state dimerization (Mei, Liu, & Wolf, 2007).

Coordination Polymer Formation

It is involved in the formation of coordination polymers, as seen in its inclusion in grid-like structures formed from cadmium(II) chloride and other components, leading to complex molecular architectures (Phukan & Baruah, 2014).

Chemical Synthesis of Natural Products

1,8-Dihydroxynaphthalene-derived natural products, known for their wide range of biological activities, are synthesized using this compound. It serves as a key starting material in the synthesis of various bioactive compounds (Inoue, Nabatame, & Hirama, 2003).

Safety And Hazards

The safety information for 1,8-Dihydroxynaphthalene-2-carboxylic acid indicates that it is potentially dangerous . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The antioxidant activity of 1,8-Dihydroxynaphthalene-2-carboxylic acid could be a potential area of future research, given the antioxidant properties of related compounds . Further studies could also explore its potential applications in medical and cosmetic fields due to its stable and non-toxic nature .

Eigenschaften

IUPAC Name |

1,8-dihydroxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-8-3-1-2-6-4-5-7(11(14)15)10(13)9(6)8/h1-5,12-13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBCNRVJDCCKBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dihydroxynaphthalene-2-carboxylic acid | |

CAS RN |

856074-98-1 |

Source

|

| Record name | 1,8-dihydroxynaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)

![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)

![Propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)

![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)

![8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)